molecular formula C9H14N2O2S B14583312 8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one CAS No. 61081-45-6

8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one

Cat. No.: B14583312
CAS No.: 61081-45-6
M. Wt: 214.29 g/mol
InChI Key: YYPFOXONRIVDPY-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfanylidene group or to alter the oxidation state of other functional groups.

    Substitution: The methyl groups and the hydroxyl group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The sulfanylidene group may also play a role in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar compounds to 8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one include other bicyclic compounds with sulfanylidene groups or hydroxyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of a bicyclic core with multiple methyl groups and a sulfanylidene group, which imparts distinct chemical properties .

Properties

CAS No.

61081-45-6

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

8-hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one

InChI

InChI=1S/C9H14N2O2S/c1-9(13)4-5-6(9)10(2)8(12)11(3)7(5)14/h5-6,13H,4H2,1-3H3

InChI Key

YYPFOXONRIVDPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C1N(C(=O)N(C2=S)C)C)O

Origin of Product

United States

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